molecular formula C14H10BrF3N2O2 B1414592 Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl] CAS No. 1620677-59-9

Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]

Cat. No. B1414592
CAS RN: 1620677-59-9
M. Wt: 378.16 g/mol
InChI Key: FJHKYVHQVCOGSH-FIBGUPNXSA-N
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Description

Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. The specific compound you’re asking about has additional functional groups: a bromo group (Br), a methoxy-d3 group (CH3O), and a trifluoromethyl group (CF3) attached to the benzene ring, and a pyridinyl group (C5H4N) attached to the nitrogen of the carboxamido group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the benzene ring, with the various functional groups attached at specific positions. The positions of these groups on the benzene ring can greatly influence the properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromo and trifluoromethyl groups are electron-withdrawing, which would affect the compound’s reactivity .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural components are valuable in the development of drugs due to their potential biological activity. For instance, the trifluoromethyl group can increase the metabolic stability of pharmaceuticals .

Organic Synthesis

This benzamide derivative can be a key intermediate in organic synthesis, especially in the construction of complex molecules. It can undergo various chemical reactions, such as Suzuki coupling, due to the presence of the bromine atom, which is a good leaving group .

Safety And Hazards

Without specific information, it’s hard to say, but handling this compound would likely require standard laboratory safety procedures. Some benzamides can be irritants and harmful if ingested .

Future Directions

The future directions for this compound would depend on its properties and potential applications. Benzamides have a wide range of uses, from pesticides to pharmaceuticals, so there could be many possible directions .

properties

IUPAC Name

4-bromo-3-(trideuteriomethoxy)-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3N2O2/c1-22-11-6-8(2-3-10(11)15)13(21)20-12-7-9(4-5-19-12)14(16,17)18/h2-7H,1H3,(H,19,20,21)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHKYVHQVCOGSH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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